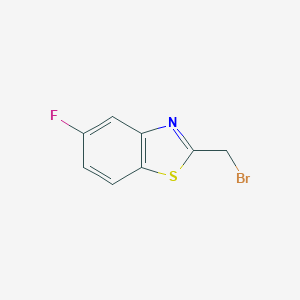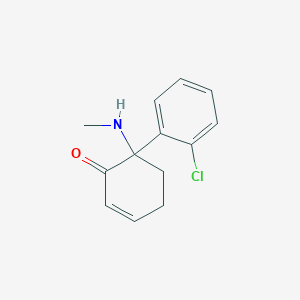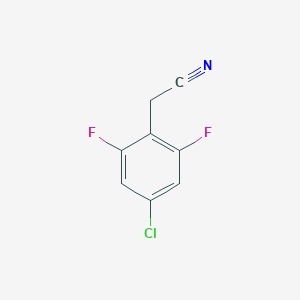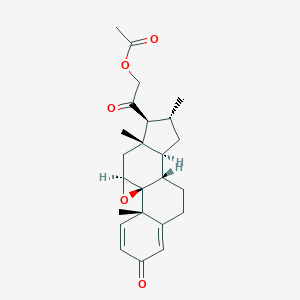
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine, also known as DMTMC, is a cyclic diamine that has been widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and has a strong odor. DMTMC has been used in various fields of research, including organic synthesis, catalysis, and material science.
Mécanisme D'action
The mechanism of action of 1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine is not fully understood. It is believed that 1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine can coordinate with metal ions and form stable complexes, which can activate the metal ions and enhance their reactivity. The resulting complexes can then catalyze various organic reactions by facilitating the formation of new bonds.
Biochemical and physiological effects:
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine has not been extensively studied for its biochemical and physiological effects. However, it has been reported to have low toxicity and is not expected to cause any significant adverse effects in humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine has several advantages for lab experiments. It is easy to synthesize, has high stability, and can form stable complexes with various metal ions. However, it also has some limitations. It has a strong odor and can be irritating to the skin and eyes. It is also sensitive to air and moisture and should be handled with care.
Orientations Futures
There are several future directions for the research of 1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine. One possible direction is to explore its potential as a ligand for other metal ions and investigate the resulting complexes' properties. Another direction is to use 1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine as a building block for the synthesis of new materials with unique properties. Additionally, the use of 1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine in catalysis and organic synthesis can be further optimized by exploring new reaction conditions and developing new catalytic systems.
Méthodes De Synthèse
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine can be synthesized by the reaction of 1,2-dimethyl-3,4-dimethoxybenzene with N,N-dimethylformamide dimethyl acetal in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions and produces 1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine in good yield. The purity of 1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine has been widely used in scientific research due to its unique properties. It can act as a ligand for various metal ions, such as palladium, platinum, and nickel, and form stable complexes. These complexes have been used as catalysts in various organic reactions, including cross-coupling reactions, hydrogenation, and oxidation. 1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine has also been used as a building block for the synthesis of various organic compounds, such as dendrimers and polymers.
Propriétés
Numéro CAS |
140401-51-0 |
|---|---|
Nom du produit |
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine |
Formule moléculaire |
C11H20N2O2 |
Poids moléculaire |
212.29 g/mol |
Nom IUPAC |
1-N,2-N-dimethoxy-3,3,5,5-tetramethylcyclopentane-1,2-diimine |
InChI |
InChI=1S/C11H20N2O2/c1-10(2)7-11(3,4)9(13-15-6)8(10)12-14-5/h7H2,1-6H3/b12-8+,13-9+ |
Clé InChI |
RECQGPOZJVAMAO-QHKWOANTSA-N |
SMILES isomérique |
CC1(/C(=N/OC)/C(=N\OC)/C(C1)(C)C)C |
SMILES |
CC1(CC(C(=NOC)C1=NOC)(C)C)C |
SMILES canonique |
CC1(CC(C(=NOC)C1=NOC)(C)C)C |
Synonymes |
Cyclopentane-1,2-dione, 3,3,5,5-tetramethyl-, bis(o-methyloxime)-, (Z, Z)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-methyl-4-[(E)-2-thiophen-2-ylethenyl]phenyl] propanoate](/img/structure/B130452.png)
![1-Benzylpyrrolo[2,3-b]pyridine](/img/structure/B130455.png)



![(1R,2R,3S,5S)-3-(3-Hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B130466.png)




![Methyl (1R,2R,3S,5S)-3-(3-hydroxybenzoyl)oxy-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B130474.png)
